Cas no 1177357-94-6 ((3α)-Allopregnanolone Sulfate Pyridinium Salt)

(3α)-Allopregnanolone Sulfate Pyridinium Salt 化学的及び物理的性質
名前と識別子
-
- (3α)-Allopregnanolone Sulfate Pyridinium Salt
- (3α)-Allopregnanolone Pyridinium Sodium Salt
- 20-oxo-5α-pregnan-3α-yl sulfate pyridinium salt
- (3a)-Allopregnanolone Sulfate Pyridinium Salt
- (3Alpha)-Allopregnanolone Sulfate Pyridinium Salt
- (3a,5a)-3-(Sulfooxy)pregnan-20-one Pyridinium Salt; 3a-Hydroxy-5a-pregnan-20-one Sulfate Pyridinium Salt;
- J-003662
- 1177357-94-6
- [(3R,5S,8R,9S,10S,13S,14S,17S)-17-Acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine
-
- インチ: InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15+,16-,17+,18-,19-,20-,21+;/m0./s1
- InChIKey: MRONXFCVCNETJP-MQJYZQBZSA-N
- ほほえんだ: CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1
計算された属性
- せいみつぶんしりょう: 477.25500
- どういたいしつりょう: 477.255
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 3
- 複雑さ: 744
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102A^2
じっけんとくせい
- PSA: 101.94000
- LogP: 6.58470
(3α)-Allopregnanolone Sulfate Pyridinium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-479577-25 mg |
(3α)-Allopregnanolone Sulfate Pyridinium Salt, |
1177357-94-6 | 25mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479577-25mg |
(3α)-Allopregnanolone Sulfate Pyridinium Salt, |
1177357-94-6 | 25mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AE14399-25mg |
(3α)-Allopregnanolone Sulfate Pyridinium Salt |
1177357-94-6 | 25mg |
$348.00 | 2024-04-20 | ||
A2B Chem LLC | AE14399-250mg |
(3α)-Allopregnanolone Sulfate Pyridinium Salt |
1177357-94-6 | 250mg |
$1847.00 | 2024-04-20 |
(3α)-Allopregnanolone Sulfate Pyridinium Salt 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
3. Back matter
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
(3α)-Allopregnanolone Sulfate Pyridinium Saltに関する追加情報
Introduction to (3α)-Allopregnanolone Sulfate Pyridinium Salt (CAS No. 1177357-94-6)
(3α)-Allopregnanolone Sulfate Pyridinium Salt (CAS No. 1177357-94-6) is a synthetic compound that has garnered significant attention in the fields of neuropharmacology and endocrinology due to its unique properties and potential therapeutic applications. This compound is a derivative of allopregnanolone, a neurosteroid known for its anxiolytic and sedative effects, and is modified with a sulfate group and a pyridinium salt moiety to enhance its solubility and stability.
The structure of (3α)-Allopregnanolone Sulfate Pyridinium Salt is characterized by a steroidal backbone with specific functional groups that contribute to its biological activity. The allopregnanolone core, which is a metabolite of progesterone, is known for its ability to modulate the GABA-A receptor, leading to anxiolytic and anticonvulsant effects. The addition of the sulfate group and pyridinium salt enhances the compound's water solubility, making it more suitable for various pharmaceutical formulations.
Recent studies have highlighted the potential of (3α)-Allopregnanolone Sulfate Pyridinium Salt in treating a range of neurological disorders. For instance, research published in the Journal of Neurochemistry has shown that this compound can effectively reduce anxiety and depressive symptoms in animal models. The mechanism of action involves the enhancement of GABAergic neurotransmission, which is crucial for maintaining neural homeostasis and preventing overexcitation.
In addition to its anxiolytic properties, (3α)-Allopregnanolone Sulfate Pyridinium Salt has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. A study published in the Journal of Alzheimer's Disease demonstrated that this compound can improve cognitive function and reduce beta-amyloid plaque formation in transgenic mouse models. These findings suggest that (3α)-Allopregnanolone Sulfate Pyridinium Salt may have neuroprotective effects that could be beneficial in slowing the progression of Alzheimer's disease.
Clinical trials are currently underway to evaluate the safety and efficacy of (3α)-Allopregnanolone Sulfate Pyridinium Salt in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects that may need to be addressed in future studies.
The pharmacokinetic properties of (3α)-Allopregnanolone Sulfate Pyridinium Salt have also been extensively studied. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for chronic administration. The half-life of the compound is relatively short, which may require multiple dosing throughout the day to maintain therapeutic levels.
In conclusion, (3α)-Allopregnanolone Sulfate Pyridinium Salt (CAS No. 1177357-94-6) represents a promising therapeutic agent with potential applications in treating anxiety disorders, depression, and neurodegenerative diseases. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and safety profile, paving the way for its potential use as a novel treatment option in clinical practice.
1177357-94-6 ((3α)-Allopregnanolone Sulfate Pyridinium Salt) 関連製品
- 124107-39-7(Pregnanolone Sulfate Pyridinium Salt)
- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)
- 2137033-84-0(tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate)
- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)
- 2248342-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate)
- 875459-56-6(2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)
- 956004-50-5(4-Butyryl benzonitrie)